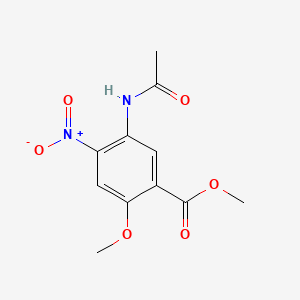

Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate

Beschreibung

Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate (CAS RN: 79893-20-2) is a benzoate derivative with a molecular formula of C₁₁H₁₂N₂O₆ and a molecular weight of 268.22 g/mol . The compound features three key substituents:

- Methoxy group at position 2.

- Nitro group at position 4.

- Acetylamino group at position 5.

This substitution pattern confers distinct physicochemical and biological properties, making it a subject of interest in pharmaceutical and chemical research.

Eigenschaften

CAS-Nummer |

79893-20-2 |

|---|---|

Molekularformel |

C11H12N2O6 |

Molekulargewicht |

268.22 g/mol |

IUPAC-Name |

methyl 5-acetamido-2-methoxy-4-nitrobenzoate |

InChI |

InChI=1S/C11H12N2O6/c1-6(14)12-8-4-7(11(15)19-3)10(18-2)5-9(8)13(16)17/h4-5H,1-3H3,(H,12,14) |

InChI-Schlüssel |

HEOLZRXLDUVPQK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=C(C=C(C(=C1)C(=O)OC)OC)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from a suitably substituted benzoic acid or its methyl ester derivative, followed by:

- Introduction of the acetylamino group at the 5-position

- Methoxylation at the 2-position

- Nitration at the 4-position

- Esterification or methylation to form the methyl benzoate

The sequence and conditions are optimized to maintain selectivity and high yield.

Detailed Preparation Steps

Starting Material Preparation

- Methyl 4-acetylamino-2-methoxybenzoate is often used as the precursor. This compound can be prepared by acetylation of 4-amino-2-methoxybenzoic acid methyl ester under controlled conditions.

Halogenation (Optional Intermediate Step)

- Halogenation at the 5-position (chlorination, bromination, or iodination) can be performed using halogens (Br2, Cl2, I2) in methylene dichloride solvent at 10–40 °C for 2–8 hours. This step yields 5-halogenated intermediates such as 5-bromo or 5-chloro derivatives, which can be further transformed.

Nitration

- Nitration is carried out on the methyl 5-(acetylamino)-2-methoxybenzoate or its halogenated intermediates using nitrating agents (e.g., nitric acid or mixed acid) under controlled temperature to introduce the nitro group at the 4-position. This step requires careful temperature control to avoid over-nitration or decomposition.

Final Esterification and Purification

- The final methyl ester is obtained by esterification or methylation using methanol and acid catalysts (e.g., sulfuric acid) under reflux for 5–10 hours. Cooling induces crystallization of the pure product, which is then filtered and vacuum-dried to yield white crystalline methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate with high purity (up to 99.7% by HPLC).

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acetylation | Acetic anhydride, base | Room temp | 1–2 | >90 | Protects amino group |

| Halogenation (optional) | Br2 or Cl2, methylene dichloride | 10–40 | 2–8 | 80–90 | Selective 5-position substitution |

| Nitration | HNO3 or mixed acid | 0–10 | 1–3 | 75–85 | Controlled to avoid over-nitration |

| Sulfonylation (analogous) | Sodium ethanesulfinate, CuBr catalyst, DMF | 50–90 | 5–10 | 80–85 | For sulfone analogues |

| Esterification | Methanol, H2SO4 (catalyst), reflux | 60–80 | 5–10 | 85–90 | Final methyl ester formation |

| Purification | Cooling, filtration, vacuum drying | <5 | 2–3 | — | White crystalline product, >99% purity |

Research Findings and Analytical Data

- Purity: High-performance liquid chromatography (HPLC) analysis confirms purity >99.7% with detection at 240 nm wavelength using a mobile phase of water and methanol.

- Physical Appearance: White crystalline solid after vacuum drying.

- Spectroscopic Characterization:

- NMR confirms the presence of acetylamino, methoxy, and nitro groups at expected chemical shifts.

- IR spectroscopy shows characteristic bands for amide (acetylamino), ester carbonyl, and nitro groups.

- Mass spectrometry confirms molecular ion peak at m/z consistent with C11H12N2O6.

Summary of Key Preparation Method (Based on Patent CN103553991A)

| Step No. | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Halogenation of 2-methoxy-4-acetylaminobenzoic acid methyl ester | Br2, methylene dichloride, 10–15 °C, 4 hours | 5-bromo derivative |

| 2 | Reaction with sodium ethanesulfinate in DMF with cuprous bromide catalyst at 75–80 °C, 8 h | Sodium ethanesulfinate, CuBr, DMF | 5-ethyl sulfone intermediate |

| 3 | Reflux with methanol and sulfuric acid catalyst for 5 hours | Methanol, H2SO4, reflux | Final methyl ester product |

| 4 | Cooling, filtration, vacuum drying | <5 °C, vacuum drying | White crystalline methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate |

Yield: 85.07%, Purity: 99.7% (HPLC)

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-5-(Acetylamino)-2-methoxy-4-nitrobenzoat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Reduktion: Die Estergruppe kann mit wässriger Natriumhydroxid zur entsprechenden Carbonsäure hydrolysiert werden.

Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffgas und Palladiumkatalysator.

Reduktion: Wässrige Natriumhydroxid.

Substitution: Verschiedene Nukleophile wie Halogenide oder Amine.

Hauptprodukte, die gebildet werden

Oxidation: 5-(Acetylamino)-2-amino-4-nitrobenzoat.

Reduktion: 5-(Acetylamino)-2-methoxy-4-nitrobenzoesäure.

Substitution: Produkte hängen vom verwendeten Nukleophil ab.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate exhibits significant pharmacological properties that make it a candidate for various therapeutic applications:

- Antiemetic Activity : The compound has shown effectiveness in treating emesis (vomiting) through its action on the central nervous system. It has a favorable therapeutic index compared to other known antiemetics, such as metoclopramide, indicating lower toxicity while maintaining efficacy .

- Mechanism of Action : Research indicates that the compound acts as a dopamine receptor antagonist, which is a common mechanism for antiemetic drugs. Its ability to mitigate nausea and vomiting makes it relevant in clinical settings, especially for patients undergoing chemotherapy or surgery .

Synthetic Methodologies

The synthesis of methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate is well-documented in the literature, showcasing various methods that highlight its versatility:

- Nitration and Acetylation : The compound can be synthesized through a series of reactions starting from 2-methoxy-4-substituted benzoic acid derivatives. Nitration followed by acetylation yields the desired product with high efficiency .

- Yield and Purification : Typical yields for the synthesis range from 68% to 96%, depending on the specific reaction conditions employed. Post-synthesis purification often involves recrystallization from solvents like water or ethanol to achieve high purity levels .

Case Studies and Research Findings

Several studies have investigated the applications and efficacy of methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate in various contexts:

- Study on Antiemetic Efficacy : A comparative study evaluated the antiemetic effects of methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate against other benzamide derivatives. Results indicated that this compound produced fewer side effects while effectively reducing vomiting episodes in animal models .

- Pharmacokinetic Studies : Research has also focused on the pharmacokinetics of this compound, demonstrating its absorption, distribution, metabolism, and excretion characteristics. Such studies are crucial for understanding its clinical applicability and optimizing dosing regimens .

Wirkmechanismus

The mechanism by which Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate exerts its effects involves interactions with specific molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of functional groups such as the nitro and acetylamino groups can influence the compound’s reactivity and interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-Acetylamino-2-Methoxy-5-Nitrobenzoate (CAS RN: 4093-41-8)

This positional isomer shares the same molecular formula (C₁₁H₁₂N₂O₆ ) but differs in substituent arrangement:

- Nitro group at position 5.

- Acetylamino group at position 4.

- Methoxy group at position 2.

Key Differences :

| Compound | CAS RN | Substituent Positions (2, 4, 5) | Molecular Weight | Melting Point |

|---|---|---|---|---|

| Target Compound | 79893-20-2 | OCH₃, NO₂, NHAc | 268.22 | Not Reported |

| Positional Isomer | 4093-41-8 | OCH₃, NHAc, NO₂ | 268.22 | 163–165°C |

Functional Group Modifications

Methyl 5-Acetamido-4-Ethoxy-2-Nitrobenzoate (CAS RN: 1201080-23-0)

- Ethoxy group replaces methoxy at position 4.

- Molecular formula: C₁₂H₁₄N₂O₆ (higher lipophilicity due to ethyl group).

- Potential impact: Increased metabolic stability compared to methoxy derivatives .

Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate

Methyl 4-Acetamido-2-Hydroxybenzoate

- Hydroxy group replaces methoxy at position 2.

- Impact: Enhanced acidity (pKa ~3–4) due to phenolic –OH, influencing solubility in aqueous media .

Physicochemical Property Comparison

Solubility and Reactivity

Thermal Stability

HDAC Inhibition Potential

- Key Insight: The acetylamino group may contribute to zinc-binding in HDAC active sites, a mechanism observed in similar inhibitors.

Pharmaceutical Intermediates

- Chloro-substituted analogs (e.g., Methyl 4-acetamido-5-chloro-2-methoxybenzoate) are critical in synthesizing antiemetic drugs like metoclopramide .

Biologische Aktivität

Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate, also known by its CAS number 4093-41-8, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including pharmaceuticals and agriculture.

- Molecular Formula : C12H14N2O5

- Molar Mass : 250.25 g/mol

- Structure : The compound features a nitro group at the 4-position, an acetylamino group at the 5-position, and a methoxy group at the 2-position of a benzoate ring.

Synthesis

The synthesis of methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate typically involves several steps, including:

- Formation of Acetylamino Derivative : Starting from methyl 2-methoxy-4-nitrobenzoate, acetylation is performed to introduce the acetylamino group.

- Nitro Group Reduction : The nitro group can be selectively reduced to an amino group under controlled conditions to yield various derivatives with enhanced biological activity.

Antimicrobial Properties

Research indicates that methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties, likely due to its ability to inhibit cyclooxygenase enzymes involved in the inflammatory response. This mechanism suggests that it may be useful in developing treatments for inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have indicated that methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate can induce apoptosis in cancer cells. The compound's mechanism may involve the activation of caspases and the disruption of mitochondrial membrane potential .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 20 |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial growth, highlighting its potential as an alternative antibiotic agent .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers explored the anti-inflammatory effects of this compound in a murine model of arthritis. The administration of methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores in treated animals compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate, and how can intermediates be verified?

- Methodology : Synthesis typically involves sequential functionalization of the benzoate scaffold. For example, nitration of methyl 5-acetylamino-2-methoxybenzoate under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the nitro derivative. Intermediate verification should include:

- HPLC (retention time comparison with standards; ).

- NMR (¹H/¹³C) to confirm substitution patterns (e.g., nitro group at C4, methoxy at C2; ).

- Mass spectrometry for molecular weight confirmation (C₁₀H₁₀N₂O₆; [M+H⁺] = 255.07; ).

Q. How should researchers address solubility challenges during in vitro assays for this compound?

- Use of polar aprotic solvents (e.g., DMSO) for stock solutions, with final concentrations ≤0.1% to avoid cytotoxicity.

- Sonication or heating (≤40°C) to enhance dissolution.

- Validation via dynamic light scattering (DLS) to confirm colloidal stability in assay buffers.

Q. What analytical techniques are critical for purity assessment?

- Methodology :

- HPLC with UV detection (λ = 254 nm) to detect nitro-aromatic impurities ( ).

- Elemental analysis to verify %C, %H, %N (theoretical: C 47.26%, H 3.96%, N 11.02%).

- TGA/DSC to assess thermal stability and detect hydrate/solvate formation ( ).

Advanced Research Questions

Q. How does Methyl 5-(acetylamino)-2-methoxy-4-nitrobenzoate inhibit HDAC isoforms, and how can researchers resolve contradictory IC₅₀ values across studies?

- Mechanistic Insight : The compound’s nitro and acetyl groups likely coordinate with Zn²⁺ in HDAC active sites, as seen in structurally related inhibitors ( ).

- Data Contradiction Resolution :

- Standardize assay conditions (e.g., substrate concentration, pH, enzyme source).

- Use isoform-specific HDAC inhibitors (e.g., TSA for Class I/II) as controls.

- Validate via orthogonal methods (e.g., Western blot for histone acetylation; ).

Q. What strategies are effective for optimizing the compound’s selectivity in cancer cell lines versus normal cells?

- Methodology :

- Proteomic profiling to identify off-target interactions (e.g., kinase inhibition).

- Structure-activity relationship (SAR) studies : Modify the nitro group to sulfonamide or cyano substituents to reduce non-specific binding.

- Metabolic stability assays (e.g., liver microsomes) to assess CYP450-mediated degradation ( ).

Q. How can researchers differentiate between apoptosis induction and necrosis in anti-tumorigenic studies involving this compound?

- Methodology :

- Annexin V/PI staining with flow cytometry to quantify apoptotic vs. necrotic populations.

- Caspase-3/7 activation assays (luminescent substrates).

- Metabolomic profiling (e.g., lactate dehydrogenase release for necrosis; ATP levels for apoptosis; ).

Data Interpretation & Troubleshooting

Q. How should discrepancies in cytotoxicity data between 2D monolayer and 3D spheroid models be analyzed?

- Root Cause Analysis :

- Penetration limits : The compound’s hydrophobicity may hinder diffusion into spheroid cores. Test fluorescent analogs (e.g., BODIPY-labeled) via confocal microscopy.

- Hypoxia effects : 3D models often have hypoxic cores, altering drug metabolism. Use Seahorse assays to measure oxygen consumption rates ( ).

Q. What computational tools are recommended for predicting metabolic pathways of this nitro-aromatic compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.